B1163439 Deuterated Primary COX and LOX LC-MS Mixture

Deuterated Primary COX and LOX LC-MS Mixture

Cat. No.: B1163439
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

This mixture contains deuterated versions of selected eicosanoids produced by the metabolism of arachidonic acid via the cyclooxygenase and lipoxygenase pathways. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. This mixture is ideally suited for use as an internal standard in mass spectrometry applications.​ It should be noted that the mixture contains isobaric analytes. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles. The lipid mediators represented in this mixture are produced on demand by various cells and tissue types in response to external stimulation and act locally in an autocrine or paracrine manner. In the body, particularly with thromboxanes and prostaglandins, they are enzymatically converted to inactive metabolites and excreted in the urine. As a result, serum-free media from cultured cells and tissues will serve as the primary sample types for their analysis, although additional sample types could also be used.

Scientific Research Applications

  • Platelet Metabolite Measurement : Squellerio et al. (2014) developed a sensitive LC-MS/MS assay for simultaneously measuring thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in human serum, using deuterated internal standards. This method facilitates better understanding of platelet enzymatic pathways (Squellerio et al., 2014).

  • Identification of Dual Inhibitors : Xie et al. (2020) combined affinity ultrafiltration and HPLC/MS to identify spirostanol glycosides and furostanol glycosides as dual inhibitors of 5-LOX and COX-2 from natural products. This illustrates the potential of LC-MS in discovering novel anti-inflammatory agents (Xie et al., 2020).

  • Inflammation and Eicosanoids Synthesis : Chistyakov et al. (2018) studied the impact of deuterated arachidonic acids on the enzymatic activities of COX-2, 5-LOX, and 15-LOX-2. They proposed a method to modulate the synthesis of eicosanoids, which are critical in various inflammatory states (Chistyakov et al., 2018).

  • Proteomics and Quantitative Analysis : Faça et al. (2006) discussed the use of deuterated and (13)C isotopes of acrylamide for quantitative proteomic analysis using LC-MS/MS. This technique allows for robust analysis of complex proteomes (Faça et al., 2006).

  • Characterization of Free Radicals : Steven (2012) developed a technique combining spin trapping, LC/ESR, and LC/MS to characterize PUFA-derived free radicals in COX/LOX-catalyzed lipid peroxidation. This breakthrough improves our understanding of PUFAs and their peroxidation in human health (Steven, 2012).

  • Drug Metabolism and Identification : Grocholska and Bąchor (2021) highlighted the use of deuterium-labeled standards in LC-MS for quantitative analysis, especially in drug metabolism studies (Grocholska & Bąchor, 2021).

  • Metabolomics and Kinetic Isotope Effects : Navratil et al. (2017) demonstrated the use of macrophages as an ex vivo model to study physiological kinetic isotope effects during enzymatic AA oxygenation by living cells using deuterated AA isotopologues. This method significantly contributes to our understanding of AA metabolism (Navratil et al., 2017).

Properties

Origin of Product

United States

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